molecular formula C8H11NO2 B13083888 3-(Furan-2-ylmethoxy)azetidine

3-(Furan-2-ylmethoxy)azetidine

Cat. No.: B13083888
M. Wt: 153.18 g/mol
InChI Key: WVHUJMXPKOCLDE-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethoxy)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a furan-2-ylmethoxy substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the furan ring adds further complexity and potential for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amino alcohols, which can be activated using various reagents to form the azetidine ring . For instance, the use of potassium carbonate (K2CO3) as a base in a solvent system of acetonitrile and methanol (9:1 ratio) at 60°C for 3 hours has been reported to yield N-sulfonylazetidine .

Industrial Production Methods

Industrial production methods for azetidines, including 3-(Furan-2-ylmethoxy)azetidine, often involve scalable cyclization reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the azetidine ring can produce more stable amine compounds .

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the furan ring’s aromaticity contribute to its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(furan-2-ylmethoxy)azetidine

InChI

InChI=1S/C8H11NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h1-3,8-9H,4-6H2

InChI Key

WVHUJMXPKOCLDE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=CO2

Origin of Product

United States

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